2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide is a complex organic compound that features a benzimidazole core, a cyclopentyloxy group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyclopentyloxy Group: This step involves the alkylation of the benzimidazole core with cyclopentyl halides in the presence of a base.
Attachment of the Isonicotinamide Moiety: This can be done through an amide coupling reaction using isonicotinic acid or its derivatives with the benzimidazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide can undergo various chemical reactions:
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions to form corresponding N-oxides.
Substitution: The cyclopentyloxy group can be substituted with other alkyl or aryl groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from nitro derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide is unique due to its combination of a cyclopentyloxy group and an isonicotinamide moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-cyclopentyloxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(20-12-5-6-14-15(10-12)22-18(24)21-14)11-7-8-19-16(9-11)25-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPRADHGHNYDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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